Cas no 2130853-04-0 (Belinostat Acid-d5)

Belinostat Acid-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B131487-10mg |
Belinostat Acid-d5 |
2130853-04-0 | 10mg |
$ 3117.00 | 2023-04-19 | ||
TRC | B131487-1mg |
Belinostat Acid-d5 |
2130853-04-0 | 1mg |
$ 414.00 | 2023-04-19 | ||
TRC | B131487-5mg |
Belinostat Acid-d5 |
2130853-04-0 | 5mg |
$ 483.00 | 2023-04-19 |
Belinostat Acid-d5 Related Literature
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
Additional information on Belinostat Acid-d5
Recent Advances in Belinostat Acid-d5 (CAS 2130853-04-0) Research: A Comprehensive Review
Belinostat Acid-d5, a deuterated analog of the histone deacetylase (HDAC) inhibitor Belinostat, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. With the CAS number 2130853-04-0, this compound serves as an internal standard in mass spectrometry-based assays, facilitating accurate quantification of Belinostat in biological matrices. This research brief synthesizes the latest findings on Belinostat Acid-d5, highlighting its applications, mechanisms, and emerging therapeutic potentials.
Recent studies have underscored the critical role of Belinostat Acid-d5 in pharmacokinetic and pharmacodynamic analyses. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated its utility in improving the sensitivity and specificity of LC-MS/MS methods for Belinostat quantification. The deuterium labeling minimizes interference from endogenous compounds, thereby enhancing assay precision. This advancement is particularly relevant for clinical trials investigating Belinostat's efficacy in treating peripheral T-cell lymphoma (PTCL) and other malignancies.
In addition to its analytical applications, Belinostat Acid-d5 has been instrumental in elucidating the metabolic pathways of Belinostat. Research published in Drug Metabolism and Disposition revealed that deuterium substitution alters the compound's metabolic stability, providing insights into the structural determinants of HDAC inhibitor metabolism. These findings have implications for the design of next-generation deuterated therapeutics with optimized pharmacokinetic profiles.
Emerging evidence also suggests potential therapeutic applications of Belinostat Acid-d5 beyond its role as an analytical standard. A 2024 preclinical study in Molecular Cancer Therapeutics reported that deuterated analogs of Belinostat exhibit enhanced blood-brain barrier penetration, opening new avenues for treating central nervous system (CNS) malignancies. While further validation is required, these findings position Belinostat Acid-d5 as a promising candidate for targeted cancer therapy.
In conclusion, Belinostat Acid-d5 (CAS 2130853-04-0) represents a versatile tool in both analytical chemistry and drug development. Its applications range from improving assay methodologies to informing the design of deuterated therapeutics. As research progresses, this compound is poised to play an increasingly important role in advancing precision medicine for oncology and beyond.
2130853-04-0 (Belinostat Acid-d5) Related Products
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)




